molecular formula C7H12N4O B13527663 2-Amino-4-(1h-pyrazol-1-yl)butanamide

2-Amino-4-(1h-pyrazol-1-yl)butanamide

Cat. No.: B13527663
M. Wt: 168.20 g/mol
InChI Key: RVZKBCAFIUGWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(1h-pyrazol-1-yl)butanamide is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of an amino group and a butanamide chain makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of a pyrazole derivative with a suitable amine and a butanamide precursor. . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1h-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(1h-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the amino and butanamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(1h-pyrazol-1-yl)butanamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-amino-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C7H12N4O/c8-6(7(9)12)2-5-11-4-1-3-10-11/h1,3-4,6H,2,5,8H2,(H2,9,12)

InChI Key

RVZKBCAFIUGWSW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCC(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.